N,N-diallyl-3-chloropyrazin-2-amine
Description
Properties
CAS No. |
2097957-31-6 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)10-9(11)12-5-6-13-10/h3-6H,1-2,7-8H2 |
InChI Key |
KZGKGBMSSISBGK-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1=NC=CN=C1Cl |
Canonical SMILES |
C=CCN(CC=C)C1=NC=CN=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares N,N-diallyl-3-chloropyrazin-2-amine with structurally related compounds from the provided evidence:
Key Differences and Implications
Substituent Bulk and Reactivity :
- The allyl groups in this compound contribute to higher steric hindrance compared to methyl or isopropyl groups in . This may reduce nucleophilic substitution rates but enable conjugation or Michael addition reactions.
- Allyl groups also increase lipophilicity , enhancing membrane permeability in biological systems compared to polar substituents like tetrahydrofuran in .
Electronic Effects :
- The absence of strong electron-withdrawing groups (e.g., fluorine in or nitro in ) makes the pyrazine ring in this compound more electron-rich , favoring electrophilic aromatic substitution.
Biological Interactions :
- Unlike the dimethylated compound in , the allyl groups may interact with hydrophobic binding pockets in enzymes or receptors. However, the nitro group in could confer stronger inhibitory effects due to electron-deficient aromatic systems.
Synthetic Challenges :
- Allyl groups require careful handling to avoid polymerization or oxidation during synthesis, whereas methyl or aryl substituents (e.g., ) are more stable. and highlight the importance of dehydrosulfurizing agents (e.g., I₂/Et₃N) for similar heterocycles, suggesting analogous methods might apply .
Preparation Methods
General Synthetic Strategy
The preparation of chlorinated aminopyridine and pyrazine derivatives typically involves:
- Halogenation (chlorination) of a pyridine or pyrazine ring , often at the 3-position.
- Introduction of amino groups , frequently via reduction of nitro precursors or direct amination.
- N-alkylation of the amino group , such as diallylation to produce N,N-diallyl derivatives.
The synthesis of N,N-diallyl-3-chloropyrazin-2-amine would logically follow a similar route: starting from a chloropyrazine intermediate, followed by amination and subsequent N-alkylation with allyl groups.
Preparation of 3-Chloropyrazin-2-amine Core
Based on analogous pyridine chemistry, the 3-chloropyrazin-2-amine core can be prepared by:
Reduction of 3-nitro-2-chloropyrazine derivatives : The nitro group is reduced to an amino group using metallic magnesium in the presence of titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF) under controlled low temperatures (-5 to 5 °C). This method offers high yield and purity, outperforming traditional metallic reductions (e.g., iron, zinc).
Halogenation via triphosgene or phosphorus oxychloride (POCl3) : Chlorination at the 3-position can be efficiently achieved using triphosgene, which selectively reacts with ketone carbonyl groups adjacent to nitrogen in the heterocycle, minimizing over-chlorination and equipment corrosion issues associated with harsher chlorinating agents.
N,N-Diallylation of 3-Chloropyrazin-2-amine
The diallylation of the amino group to form N,N-diallyl derivatives typically involves:
N-alkylation using allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, DMF).
The reaction conditions are optimized to favor diallylation over monoalkylation, often requiring slight excess of allyl halide and controlled temperature to prevent side reactions.
Purification is generally achieved by extraction and recrystallization.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination | Triphosgene or POCl3, controlled temperature | Selective chlorination at 3-position |
| 2 | Nitro group reduction | Mg, TiCl4, anhydrous THF, -5 to 5 °C | High yield, avoids harsh metals like Fe or Zn |
| 3 | Amination | Ammonia aqueous solution or direct amination methods | Converts nitro to amino group |
| 4 | N,N-Diallylation | Allyl bromide/chloride, base (K2CO3 or NaH), DMF | Controlled to favor diallylation |
| 5 | Purification | Extraction (diethyl ether), drying, recrystallization | Ensures high purity product |
Detailed Research Findings and Analysis
Reduction Efficiency : The magnesium/TiCl4 system in anhydrous THF at low temperature yields 2-chloro-3-aminopyridine analogs with yields up to 98% and purity >99%, significantly improving over traditional metal reductions.
Chlorination Selectivity : Triphosgene (99.5% purity) is preferred due to its selective reaction with ketone carbonyls adjacent to nitrogen atoms, avoiding multiple chlorination and equipment corrosion common with reagents like POCl3 or PCl5.
Alkylation Control : N-alkylation with allyl halides requires careful stoichiometric control and base selection to prevent over-alkylation or polymerization of allyl groups. Polar aprotic solvents enhance nucleophilicity of the amine for efficient diallylation.
Environmental and Cost Considerations : The use of Mg/TiCl4 is cost-effective compared to other titanium reagents and reduces hazardous waste. Triphosgene offers a safer alternative to traditional chlorinating agents, minimizing corrosive byproducts.
Notes on Direct Literature for this compound
Direct patents or publications explicitly describing the preparation of this compound are scarce in the public domain.
However, the preparation of 2-chloro-3-aminopyridine and related compounds is well documented and provides a reliable synthetic template.
The diallylation step is a standard organic transformation applicable to the amino group once the chloropyrazin-2-amine core is synthesized.
Q & A
Q. Table 1: Reaction Yields Under Different Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| NaH | ACN | 100 | 45 |
| DBU | THF | 60 | 38 |
Q. Table 2: Solubility of this compound vs. Analogs
| Compound | Water (mg/mL) | DCM (mg/mL) |
|---|---|---|
| N,N-Diallyl-3-chloropyrazine | 0.12 | 45.7 |
| N-Methyl-3-chloropyrazine | 1.8 | 22.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
